1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
描述
属性
IUPAC Name |
1-(4-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-4-5-14-6-8-16(9-7-14)22-13(2)17(20-21-22)18(23)19-15-10-11-26(24,25)12-15/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBWIDTZNRYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of triazole derivatives often involves the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a cornerstone in developing these compounds due to its efficiency and specificity. The target compound can be synthesized through a multi-step process involving the reaction of appropriate precursors that contain both azide and alkyne functionalities.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:
These findings suggest that the target compound may also possess similar anticancer activity, warranting further investigation.
The mechanisms by which triazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Many triazole compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases (e.g., G0/G1), inhibiting proliferation.
- Inhibition of Angiogenesis : Certain compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, reducing tumor vascularization.
Case Studies
A study focused on a series of quinazoline-triazole hybrids reported that one such derivative exhibited potent inhibitory activity against multiple cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating strong cytotoxic potential. The study highlighted the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a critical role in determining the biological efficacy of triazole derivatives. Modifications in substituents on the phenyl ring or variations in the triazole core can significantly influence potency and selectivity against cancer cells. For example:
- The introduction of electron-withdrawing groups often enhances activity.
- The position of substituents can alter binding affinity to target proteins.
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole and pyrazole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Group Comparisons
Key Observations
Substituent Impact on Polarity and Solubility :
- The target compound’s sulfone group (log<em>P</em> ~ -1.5 for sulfolane analogs) increases hydrophilicity compared to the sulfanyl group in the pyrazole derivative (log<em>P</em> ~ 2.8 for aryl sulfides). This may enhance aqueous solubility but reduce membrane permeability.
- The 4-butylphenyl substituent introduces significant lipophilicity (predicted log<em>P</em> ~ 4.2), contrasting with the 4-methylphenyl group in the triazole-pyrazole hybrid (log<em>P</em> ~ 3.5).
This differs from the carbothioamide in , which has weaker hydrogen-bonding capacity but improved metal-chelating properties.
Biological Activity Trends: Triazole-carboxamides are frequently associated with kinase or protease inhibition (e.g., COX-2 inhibitors), whereas carbothioamides (as in ) show activity against thioredoxin reductase in cancer cells .
Research Findings from Analogous Structures
- For example, the 4-methylphenyl group in induces π-stacking interactions absent in bulkier 4-butylphenyl analogs .
- Thermal Stability : Sulfone-containing compounds (e.g., sulfolanes) typically exhibit higher thermal stability (decomposition >250°C) compared to sulfide analogs (<200°C) , suggesting the target compound may be suitable for high-temperature applications.
常见问题
Q. What are the key considerations for synthesizing 1-(4-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step procedures, including cycloaddition reactions for triazole ring formation and coupling reactions for carboxamide linkage. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates .
- Base optimization : Potassium carbonate or triethylamine may be used to deprotonate reactive sites and facilitate coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of azide precursors to minimize side products .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., butylphenyl, tetrahydrothiophen sulfone) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm mass error .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the triazole-carboxamide scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Receptor binding : Radioligand displacement assays for GPCRs, given the sulfone group’s potential role in hydrogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variable substituent libraries : Synthesize analogs with modified aryl (e.g., fluorophenyl vs. chlorophenyl) or sulfone groups (e.g., tetrahydrothiophen vs. thiomorpholine dioxide) to assess impact on potency .
- Computational docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or EGFR, focusing on hydrogen bonds between the sulfone group and active-site residues .
- Pharmacophore mapping : Identify critical features (e.g., triazole ring hydrophobicity, carboxamide hydrogen-bond donors) using Schrödinger’s Phase .
Q. What strategies resolve contradictory data in biological activity across different assays?
- Methodological Answer :
- Dose-response validation : Replicate assays with stricter controls (e.g., serum-free conditions to avoid protein binding artifacts) .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
- Metabolic stability tests : Incubate with liver microsomes to assess if metabolite interference explains discrepancies (e.g., sulfone oxidation) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding to a target protein (e.g., 100 ns trajectories in GROMACS) to evaluate conformational stability .
- ADMET prediction : Use SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
- QSAR modeling : Build regression models correlating substituent electronegativity with activity (e.g., Hammett constants for aryl groups) .
Q. What experimental designs are recommended for studying metabolic pathways?
- Methodological Answer :
- Isotope labeling : Synthesize C-labeled analogs to track metabolic cleavage sites via LC-MS/MS .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated metabolism .
- Biliary excretion studies : Administer to hepatocyte models and quantify metabolites in bile duct-cannulated rodents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
